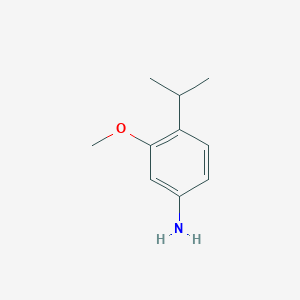

3-Methoxy-4-(propan-2-yl)aniline

Vue d'ensemble

Description

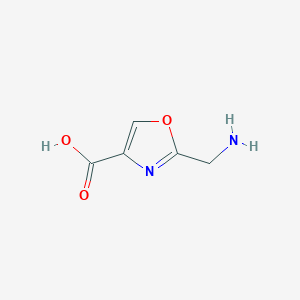

“3-Methoxy-4-(propan-2-yl)aniline” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 .

Molecular Structure Analysis

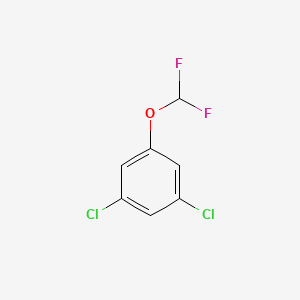

The molecular structure of “3-Methoxy-4-(propan-2-yl)aniline” consists of a benzene ring substituted with a methoxy group (-OCH3) and an isopropoxy group (-OC3H7) . The InChI code for this compound is 1S/C10H15NO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving “3-Methoxy-4-(propan-2-yl)aniline” are not available, reactions at the benzylic position are common in similar compounds. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

“3-Methoxy-4-(propan-2-yl)aniline” is a powder at room temperature . It has a molecular weight of 181.23 .Applications De Recherche Scientifique

Organic Synthesis

3-Methoxy-4-(propan-2-yl)aniline: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, such as triazoles, which have shown potential bioactivity . The compound’s methoxy and aniline groups make it a versatile starting material for the synthesis of complex molecules through reactions like the Michael addition or Suzuki coupling .

Pharmacology

In pharmacological research, 3-Methoxy-4-(propan-2-yl)aniline serves as a precursor for the development of drug candidates. Its structure is conducive to modifications that can lead to the creation of compounds with potential inhibitory activity against enzymes like carbonic anhydrase-II, which is a target for drugs treating conditions like glaucoma .

Material Science

This compound finds applications in material science due to its potential use in the synthesis of polymers and coatings. Its aniline group can participate in polymerization reactions, while the methoxy group could potentially improve the solubility and processability of the resulting materials .

Chemical Synthesis

3-Methoxy-4-(propan-2-yl)aniline: is used in chemical synthesis as a building block for various chemical compounds. It can undergo electrophilic substitution reactions, which are fundamental in the production of dyes, pigments, and other aromatic compounds .

Agriculture

In the agricultural sector, derivatives of 3-Methoxy-4-(propan-2-yl)aniline could be explored for their use in the formulation of pesticides and herbicides. The aniline moiety is a common feature in many agrochemicals, and modifications to this core structure can lead to the development of new active ingredients .

Environmental Applications

Research into the environmental applications of 3-Methoxy-4-(propan-2-yl)aniline includes its potential use as an intermediate in the synthesis of environmentally friendly chemicals. Its derivatives could be used in the development of green solvents or as additives to reduce pollution .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules , suggesting potential targets could be neurotransmitter systems.

Mode of Action

Based on its potential use in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter levels or receptor activity.

Biochemical Pathways

If it is involved in the synthesis of antidepressants , it could potentially influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

If it is involved in the synthesis of antidepressants , it could potentially result in increased neurotransmitter levels in the synaptic cleft, leading to enhanced neurotransmission.

Propriétés

IUPAC Name |

3-methoxy-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCGABNYJQPRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(propan-2-yl)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)

![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)

![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)